molecular formula C15H13N3O B6264124 N-(3-amino-4-methylphenyl)-4-cyanobenzamide CAS No. 221876-05-7

N-(3-amino-4-methylphenyl)-4-cyanobenzamide

Cat. No.: B6264124
CAS No.: 221876-05-7
M. Wt: 251.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)-4-cyanobenzamide can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control over reaction conditions and improved yields . The reaction conditions often include the use of acetonitrile as a solvent and a temperature range of 70-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale continuous flow processes. These processes are optimized to maximize yield and minimize the formation of by-products. The use of advanced microreactor technology allows for efficient scaling up of the synthesis while maintaining high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and nitrobenzamides, which are valuable intermediates in the synthesis of pharmaceuticals .

Scientific Research Applications

N-(3-amino-4-methylphenyl)-4-cyanobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of new drug candidates, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-4-cyanobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-methylphenyl)benzamide
  • **N-(4-methyl-3-nitrophenyl)benz

Properties

CAS No.

221876-05-7

Molecular Formula

C15H13N3O

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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